Edicotinib is a small molecule inhibitor primarily targeting the colony-stimulating factor-1 receptor. This receptor plays a crucial role in the regulation of macrophage differentiation and function, making Edicotinib significant in cancer therapy and inflammatory diseases. Its development has been driven by the need for effective treatments against tumors characterized by macrophage infiltration, such as tenosynovial giant cell tumors and glioblastoma.
Edicotinib, also known by its developmental code JNJ-40346527, is classified as a colony-stimulating factor-1 receptor inhibitor. It has been evaluated in various clinical settings for its potential to modulate macrophage activity and enhance anti-tumor responses. The compound is recognized for its oral bioavailability and ability to penetrate the blood-brain barrier, which is particularly advantageous for treating central nervous system tumors .
The synthesis of Edicotinib involves several key steps, beginning with the formation of a pyridine ring structure. The process typically includes:
The specifics of these synthetic routes are detailed in literature focused on structure-activity relationship studies, which optimize the compound's efficacy against its target .
Edicotinib's molecular structure features a complex arrangement that facilitates its interaction with the colony-stimulating factor-1 receptor. The compound's chemical formula is C₁₈H₁₈ClN₅O, and it has a molecular weight of approximately 357.83 g/mol.
Key structural components include:
Crystallographic data may provide insights into its three-dimensional conformation, which is essential for understanding its interaction dynamics with biological targets .
The chemical reactions involved in Edicotinib's synthesis include:
The reaction conditions, including temperature, solvents, and catalysts, are optimized to ensure high yield and purity of Edicotinib .
Edicotinib exerts its pharmacological effects by selectively inhibiting the colony-stimulating factor-1 receptor. This inhibition disrupts signaling pathways that promote macrophage survival and proliferation.
The mechanism can be summarized as follows:
Studies have shown that mutations at key residues within the receptor can significantly affect Edicotinib's binding efficiency, illustrating the importance of specific interactions in its mechanism of action .
Edicotinib possesses several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm its identity and purity during synthesis .
Edicotinib has several promising applications in scientific research and clinical settings:
The development of colony-stimulating factor-1 receptor (CSF-1R) inhibitors represents a paradigm shift in targeting tumor-associated macrophages (TAMs) within the tumor microenvironment. CSF-1R, a class III receptor tyrosine kinase (RTK), regulates TAM survival and polarization, making it a compelling therapeutic target for cancer immunotherapy. Early CSF-1R inhibitors like BLZ-945 (IC₅₀ = 1.2 nM), pexidartinib (IC₅₀ = 13 nM), and GW2580 (IC₅₀ = 30 nM) demonstrated clinical potential but faced challenges in selectivity and pharmacokinetic properties [1]. Medicinal chemistry strategies focused on optimizing three critical domains:
Table 1: Comparative Potency and Selectivity of CSF-1R Inhibitors
Compound | CSF-1R IC₅₀ (nM) | KIT IC₅₀ (nM) | FLT3 IC₅₀ (nM) | Selectivity Ratio (KIT/FLT3:CSF-1R) |
---|---|---|---|---|
Edicotinib | 3.2 | 20 | 190 | 6.3 / 59 |
BLZ-945 | 1.2 | 14 | 220 | 11.7 / 183 |
Pexidartinib | 13 | Not reported | Not reported | — |
GW2580 | 30 | >1000 | >1000 | >33 / >33 |
Edicotinib (JNJ-40346527) emerged from a rigorous lead optimization campaign documented in Patent US20140045789. The initial hit (Compound I-S) exhibited moderate CSF-1R inhibition (32% at 10 nM) but lacked sufficient potency and brain penetration [4] [7]. Key structural innovations during optimization included:
The final structure (Edicotinib) featured a canonical SMILES: N#Cc1c[nH]c(n1)C(=O)Nc1ccc(nc1C1=CCC(CC1)(C)C)C1CC(C)(C)OC(C1)(C)C
[4]. Computational docking confirmed that the cyanopyridinyl group occupied the ATP-binding pocket, forming π-stacking with Met637 – a residue critical for CSF-1R selectivity [6].
Table 2: Structural Evolution of Edicotinib from Patent US20140045789
Stage | Key Structural Features | CSF-1R Inhibition | Limitations |
---|---|---|---|
Initial Hit | Imidazopyridine hinge-binder | 32% at 10 nM | Low potency, poor selectivity |
Intermediate | Cyanopyridine carboxamide; unoptimized hydrophobic tail | IC₅₀ = 18.6 nM | Moderate brain penetration |
Edicotinib (I-S) | Cyanopyridinylimidazolecarboxamide; tert-butyl/tetrahydropyran tails | IC₅₀ = 3.2 nM | Optimized PK/PD |
Achieving systemic exposure and central nervous system (CNS) penetration was paramount for targeting microglia in neurodegenerative diseases and brain tumors. Edicotinib’s design incorporated multi-parameter optimization:
Computational modeling revealed that edicotinib stabilizes CSF-1R’s inactive conformation via dual mechanisms:
Table 3: Pharmacokinetic and Blood-Brain Barrier Penetration Properties
Parameter | Value | Method |
---|---|---|
Molecular Weight | 461.28 Da | Calculated |
cLogP | 4.84 | XLogP [4] |
H-Bond Acceptors/Donors | 6 / 2 | Computed [7] |
Brain:Plasma Ratio | 0.8 (Mice) | LC-MS/MS after oral dosing [1] |
Oral Bioavailability | >60% | AUC₀₋₂₄ in mice [10] |
EC₅₀ (Microglial proliferation) | 69 ng/g (Brain) | ME7-prion model [1] |
ConclusionEdicotinib exemplifies structure-driven optimization to achieve selective CNS-penetrant kinase inhibition. Its design leveraged hinge-binder refinement, hydrophobic tail engineering, and strategic control of physicochemical properties – a blueprint for next-generation CSF-1R therapeutics.
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